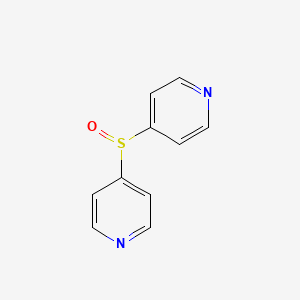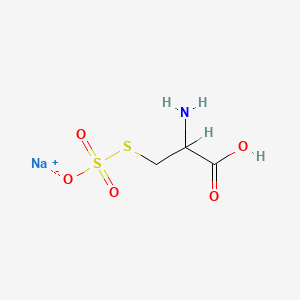![molecular formula C22H23N5OS2 B12503658 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503658.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, a triazole ring, and a cyano group, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the cyano group: This step may involve nucleophilic substitution reactions.
Formation of the triazole ring: This can be done using click chemistry or other cycloaddition reactions.
Coupling of the benzothiophene and triazole units: This step may involve the use of coupling reagents and catalysts to form the final compound.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer or neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe or tool in biological studies to understand cellular processes and molecular interactions.
Industrial Applications: The compound may have applications in the development of new catalysts or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
Benzothiophene derivatives: These compounds share the benzothiophene core and may have similar properties and applications.
Triazole derivatives: Compounds with a triazole ring may exhibit similar biological activities and chemical reactivity.
Cyano-containing compounds: The presence of a cyano group can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its combination of these structural features, which can lead to distinct properties and applications.
Properties
Molecular Formula |
C22H23N5OS2 |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-ethyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N5OS2/c1-3-27-20(15-9-5-4-8-14(15)2)25-26-22(27)29-13-19(28)24-21-17(12-23)16-10-6-7-11-18(16)30-21/h4-5,8-9H,3,6-7,10-11,13H2,1-2H3,(H,24,28) |
InChI Key |
CSDYMGOZVHYTFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[5-({2-[4-(3-hydroxypropyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12503587.png)
![Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate](/img/structure/B12503601.png)
![Ethyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12503602.png)
![{[5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy([3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy)phosphinic acid](/img/structure/B12503609.png)
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12503620.png)


![Ethyl 4-amino-6-methyl-2-[5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidine-5-carboxylate](/img/structure/B12503636.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503644.png)
![Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12503645.png)


![3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12503653.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503657.png)
